molecular formula C16H26N2O B5185166 1-[4-(diethylamino)benzyl]-3-piperidinol

1-[4-(diethylamino)benzyl]-3-piperidinol

Cat. No.: B5185166
M. Wt: 262.39 g/mol
InChI Key: CYLAPGBHXFLGTO-UHFFFAOYSA-N
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Description

1-[4-(Diethylamino)benzyl]-3-piperidinol is a piperidine derivative characterized by a diethylamino-substituted benzyl group at the 1-position and a hydroxyl group at the 3-position of the piperidine ring. This compound is synthesized via a reaction involving N-[4-(diethylamino)benzyl]-5-methyl-3-phenylisoxazol-4-amine and 4-isocyanatobenzonitrile in tetrahydrofuran (THF) under argon, followed by purification using silica gel chromatography . The product is obtained as a white solid with a melting point of 199.2–201.7 °C. Structural confirmation is achieved through $ ^1H $ NMR (300 MHz), which reveals distinct signals for the diethylamino group (δ 1.15–1.20 ppm, triplet) and the benzyl protons (δ 7.20–7.40 ppm, multiplet) .

Properties

IUPAC Name

1-[[4-(diethylamino)phenyl]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-3-18(4-2)15-9-7-14(8-10-15)12-17-11-5-6-16(19)13-17/h7-10,16,19H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLAPGBHXFLGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-[4-(diethylamino)benzyl]-3-piperidinol with structurally or functionally related piperidine derivatives, focusing on synthesis, physicochemical properties, and spectral characteristics.

Structural Analogues with Substituted Benzyl Groups

  • [1-(3-Chlorobenzyl)-4-piperidinyl]methanol (): Structure: Features a 3-chlorobenzyl group and a hydroxymethyl group at the 4-position of piperidine. Properties: Solid state; the chlorine substituent enhances lipophilicity compared to the diethylamino group in the target compound. Key Difference: The electron-withdrawing chlorine atom contrasts with the electron-donating diethylamino group, affecting solubility and reactivity .
  • CHJ04089 (): Structure: Contains a 4-(2-(diethylamino)ethoxy)-3-methoxybenzyl group and a 2-isopropylphenoxy moiety. Properties: Colorless oil; $ ^1H $ NMR signals for the diethylamino group (δ 1.10–1.25 ppm) overlap with the target compound, but the methoxy group (δ 3.75 ppm) introduces distinct splitting patterns.

Piperidine Derivatives with Acyl or Spiro Substituents

  • 1-Acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] (): Structure: Spirocyclic framework with an acyl group at the 1-position. Properties: Solid or oily substances; mass spectra show low-intensity molecular ions (0.5–8.0%), contrasting with the well-defined HR-MS data of the target compound. Key Difference: The spiro architecture introduces conformational rigidity, impacting pharmacokinetic properties .
  • 1-ACETYL-4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE (): Structure: Contains electron-withdrawing trifluoromethyl and acetyl groups. Properties: Molecular weight 299.29; the trifluoromethyl group enhances metabolic stability compared to the diethylamino group. Key Difference: Strongly electron-deficient aromatic system influences reactivity in nucleophilic substitutions .

Table 1: Comparative Analysis of Key Compounds

Compound Name Key Structural Features Physical State Melting Point (°C) Notable Spectral Data Reference
This compound Diethylamino-benzyl, 3-OH piperidine White solid 199.2–201.7 $ ^1H $ NMR: δ 1.15–1.20 (N(CH$2$CH$3$)$_2$)
CHJ04089 Diethylamino-ethoxy, 2-isopropylphenoxy Colorless oil N/A $ ^1H $ NMR: δ 3.75 (OCH$_3$)
1-(3-Chlorobenzyl)-4-piperidinyl]methanol 3-Cl-benzyl, 4-CH$_2$OH Solid N/A IR: O-H stretch ~3200 cm$^{-1}$
AQ-RA 741 Diethylamino-butyl, benzodiazepine N/A N/A Receptor affinity: m2 K$_i$ = 2.3 nM

Q & A

Q. What are the established synthetic pathways for 1-[4-(diethylamino)benzyl]-3-piperidinol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination to introduce the diethylamino-benzyl group to the piperidinol scaffold. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (room temperature vs. reflux), and catalyst selection (e.g., palladium for hydrogenation) critically impact yields. For example, polar aprotic solvents may enhance nucleophilic reactivity but require careful purification to remove byproducts . Optimization protocols often employ Design of Experiments (DoE) to evaluate variable interactions, as seen in analogous piperidine derivatives .

Q. How is the structure of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR verify substituent positions and stereochemistry (e.g., diethylamino proton shifts at δ 2.5–3.0 ppm and benzyl aromatic signals at δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm1^{-1}) .

Q. What computational methods predict the compound’s physicochemical properties?

Tools like Gaussian or COSMO-RS calculate logP (lipophilicity), pKa, and solubility. Molecular dynamics simulations model interactions with biological targets (e.g., docking to GPCRs). SMILES/InChI notations (e.g., C1CCN(C(C1)O)CC2=CC=C(C=C2)N(CC)CC) enable database searches for analogous structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC50_{50} values or receptor affinity may stem from assay conditions (e.g., cell line variability, buffer pH). Meta-analyses should:

  • Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Standardize protocols (e.g., ATP concentration in kinase assays).
  • Apply statistical tools like Bland-Altman plots to assess inter-lab variability .

Q. What factorial design strategies optimize reaction pathways for scaled synthesis?

A 2k^k factorial design evaluates variables:

  • Factors : Catalyst loading, solvent ratio, temperature.
  • Response Variables : Yield, purity.
    For example, a recent study on similar piperidines found that increasing temperature from 25°C to 60°C improved yield by 22% but reduced purity by 8%, necessitating a trade-off analysis .

Q. How does steric hindrance from the diethylamino-benzyl group influence regioselectivity in derivatization?

The bulky benzyl group directs electrophilic attacks to the less hindered 3-piperidinol oxygen. Computational models (e.g., DFT calculations) show that steric maps predict preferential reaction sites. Experimental validation via X-ray crystallography confirms regioselectivity trends .

Q. What in silico methods predict metabolic stability and toxicity?

  • CYP450 Metabolism : Tools like StarDrop simulate oxidation sites.
  • Toxicity : QSAR models (e.g., ProTox-II) assess hepatotoxicity risks.
    For instance, the diethylamino group may undergo N-dealkylation, generating reactive intermediates flagged by toxicity predictors .

Methodological Guidance for Data Interpretation

Q. How are spectral artifacts (e.g., NMR splitting) accounted for in structural analysis?

  • Dynamic Effects : Variable-temperature NMR distinguishes conformational exchange (e.g., piperidine ring puckering).
  • Decoupling Experiments : Suppress scalar coupling to simplify splitting patterns .

Q. What statistical frameworks address batch-to-batch variability in biological assays?

Mixed-effects models isolate batch effects from treatment effects. For example, a linear model Yij=μ+αi+βj+ϵijY_{ij} = \mu + \alpha_i + \beta_j + \epsilon_{ij} (where α\alpha = batch, β\beta = treatment) quantifies variability contributions .

Q. How do researchers validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measures thermal stabilization of target proteins.
  • BRET (Bioluminescence Resonance Energy Transfer) : Confirms ligand-receptor binding in live cells .

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